

Quantitative Pharmacokinetic & Tissue Distribution Data

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Compound Focus: 2-Undecanone

CAS No.: 112-12-9

Cat. No.: S560417

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The following data is derived from a 2013 study that established an HPLC method to investigate **2-Undecanone** in rats [1].

Table 1: Primary Pharmacokinetic Parameters in Rats [1]

Parameter	Value (Mean \pm SD)	Description
t_{max} (h)	0.32 ± 0.10	Time to reach maximum plasma concentration
C_{max} ($\mu\text{g/mL}$)	6.47 ± 1.91	Maximum plasma concentration
$AUC_{0 \rightarrow t}$ ($\mu\text{g/mL} \cdot \text{h}$)	9.81 ± 3.11	Area under the plasma concentration-time curve (a measure of total exposure)
K_a (h^{-1})	5.30 ± 1.73	Absorption rate constant

Table 2: Tissue Distribution (Concentration in $\mu\text{g/g}$) [1] The study found that the concentration of **2-Undecanone** was not uniform across all investigated tissues.

Tissue	Concentration (Mean \pm SD)
Liver	5.50 \pm 0.26 μ g/g
Spleen	3.90 \pm 0.22 μ g/g
Other Tissues	Lower than liver and spleen

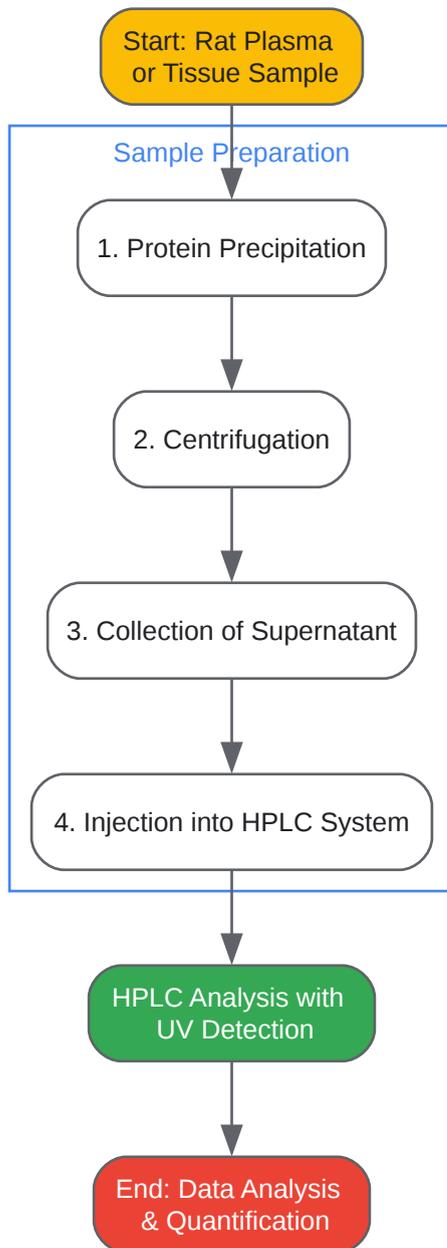
Detailed Experimental Methodology

The quantitative data above was generated using the following validated experimental protocol.

1. HPLC Analytical Method [1]

- **Equipment:** LC2010AHT HPLC system with a UV detector.
- **Column:** ZORBAX Extend C18 analytical column.
- **Mobile Phase:** 50% acetonitrile and 50% water (isocratic elution).
- **Flow Rate:** 0.7 mL/min.
- **Method Validation:**
 - **Linear Range:** 0.08-5.00 μ g/mL for plasma; 0.04-4.00 μ g/g for tissue.
 - **Correlation Coefficient (r):** >0.99.
 - **Limit of Detection (LOD):** 0.03 μ g/mL (plasma), 0.02 μ g/g (tissue).
 - **Precision:** Intra-day RSD 1.95-3.89%; Inter-day RSD 2.43-4.23%.
 - **Recovery:** >80% for all sample types.

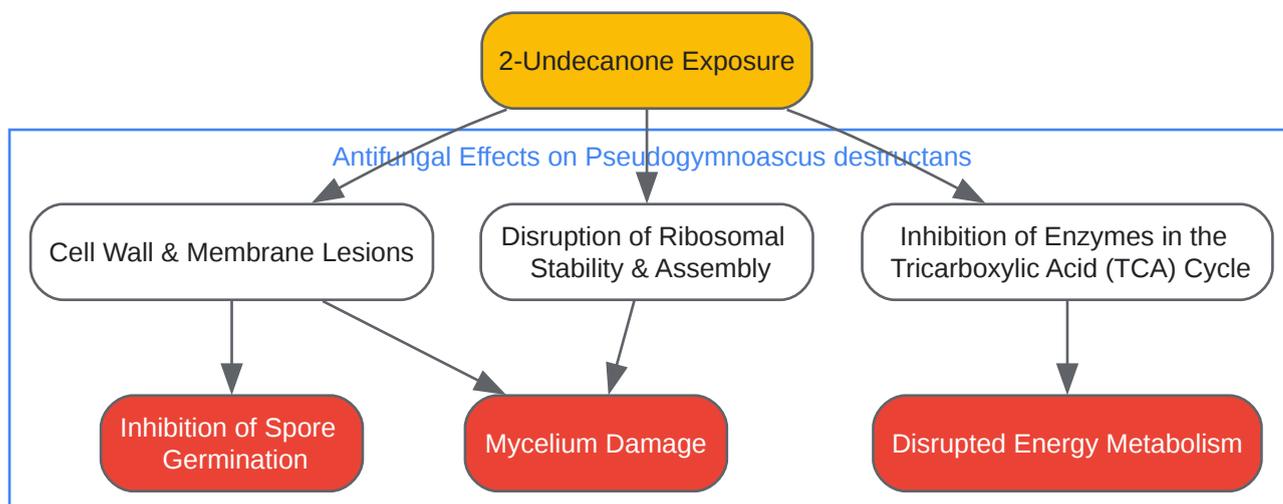
2. Sample Processing Workflow The experimental workflow for processing plasma and tissue samples is summarized in the diagram below:



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Additional Bioactive Mechanisms of 2-Undecanone

Beyond its pharmacokinetic profile, recent studies highlight specific mechanisms of action that are relevant for drug development. The diagram below illustrates the dual antifungal mechanisms of **2-Undecanone** identified in a 2025 study [2].



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This multi-target mechanism disrupts critical cellular structures and processes, leading to strong antifungal effects [2].

Interpretation for Research & Development

- **Data Context:** The pharmacokinetic data suggests **rapid absorption** and distribution, with a particular affinity for the liver and spleen [1]. This is a critical consideration for toxicology and efficacy studies.
- **Analytical Challenge:** The instability of **2-Undecanone** and related compounds in plasma is a known methodological hurdle. One study addressed this by using a **precolumn derivatization LC-MS/MS method** for accurate quantification, which you may need to consider for your own assays [3].
- **Therapeutic Potential:** The elucidated mechanisms, such as disrupting fungal cell integrity and energy metabolism, provide a strong theoretical basis for developing **2-Undecanone** as an antifungal agent or for other indications [2] [4] [5].

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References

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